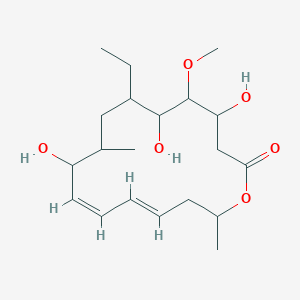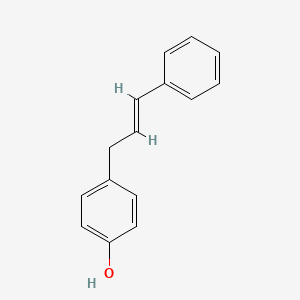
Obtusastyrene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Obtusastyrene has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various phenolic compounds.
Biology: Studied for its antimicrobial properties against gram-positive bacteria, yeasts, and molds.
Medicine: Potential use as an antimicrobial agent in pharmaceutical formulations.
Industry: Investigated for its potential as a natural wood preservative due to its antifungal properties.
Mécanisme D'action
Target of Action
Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death
Biochemical Pathways
Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.
Result of Action
Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Obtusastyrene plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml . The compound’s antimicrobial activity is not significantly affected by pH changes, making it a stable agent in different environments . This compound’s interactions with microbial cell membranes likely disrupt their integrity, leading to cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of gram-positive bacteria, yeasts, and molds by disrupting their cell membranes . This disruption leads to leakage of cellular contents and ultimately cell death. In addition to its antimicrobial effects, this compound may influence cell signaling pathways and gene expression, although specific details on these effects are still under investigation. The compound’s ability to inhibit microbial growth suggests it could be a valuable tool in controlling infections and contamination.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with microbial cell membranes. By integrating into the lipid bilayer, this compound disrupts membrane integrity, leading to increased permeability and leakage of cellular contents This disruption is likely due to the compound’s phenolic structure, which allows it to interact with lipid molecules Additionally, this compound may inhibit specific enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and retains its antimicrobial activity over a range of pH levels . Prolonged exposure to this compound may lead to the development of resistance in some microbial populations. Studies have shown that this compound can maintain its effectiveness for extended periods, making it a reliable antimicrobial agent for laboratory use. Long-term effects on cellular function and potential degradation products are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits microbial growth without causing significant toxicity to the host organism At higher doses, the compound may exhibit toxic effects, including damage to host tissues and organs Threshold effects have been observed, where a minimal effective concentration is required to achieve antimicrobial activity
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and utilization by microorganisms. The compound is metabolized by aerobic bacteria through pathways that involve the oxidation of its vinyl side chain to produce phenylacetic acid . Enzymes such as styrene monooxygenase and phenylacetaldehyde dehydrogenase play crucial roles in this process. The metabolic flux and levels of metabolites produced during this compound degradation can vary depending on the microbial species and environmental conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily integrate into cell membranes and accumulate in lipid-rich regions . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of this compound across cellular membranes. The distribution of this compound within tissues can influence its antimicrobial effectiveness and potential toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to localize in lipid-rich regions such as cell membranes and lipid droplets Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, where it can exert its antimicrobial effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Obtusastyrene can be synthesized through a palladium-catalyzed para-selective allylation of phenols. This method involves the use of simple, inactivated allylic alcohols as allylating coupling partners. The reaction is highly regioselective and can be performed in open-air under mild conditions. This strategy allows for the direct synthesis of this compound without the need for protecting groups or activated coupling agents .
Industrial Production Methods
The industrial production of this compound is not well-documented, but it is likely that similar synthetic routes involving palladium-catalyzed reactions are employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic process.
Analyse Des Réactions Chimiques
Types of Reactions
Obtusastyrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Dihydro-obtusastyrene
Substitution: Various phenolic derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-obtusastyrene: A reduced form of obtusastyrene with similar antimicrobial properties.
Obtusaquinone: An oxidized derivative of this compound with significant biological activity.
Lapachol: Another phenolic compound with antimicrobial properties, isolated from Tabebuia guayacan.
Uniqueness
This compound is unique due to its potent antimicrobial activity and its ability to be synthesized through a regioselective allylation process
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXIGIEYOFEX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24126-82-7, 21148-30-1 | |
| Record name | Obtusastyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusastyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Obtusastyrene relate to its activity?
A2: As a cinnamylphenol, this compound's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.
Q2: Does the pH of the environment impact the effectiveness of this compound?
A3: Research indicates that the antimicrobial activity of this compound remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.
Q3: What is the solubility of this compound in different solvents?
A4: this compound shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.
Q4: Are there any natural sources for this compound?
A5: Yes, this compound is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.
Q5: Have there been any studies on the use of this compound for wood preservation?
A6: Research has investigated the efficacy of this compound as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []
Q6: Has the synthesis of this compound been achieved?
A7: Yes, efficient synthetic routes for this compound have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


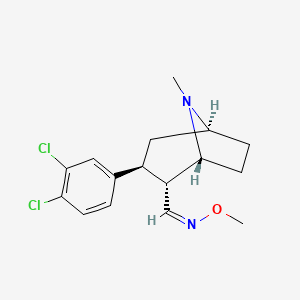
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
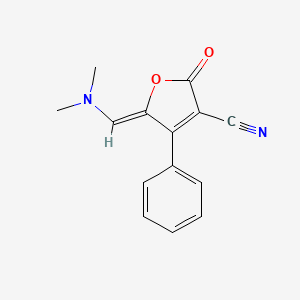
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
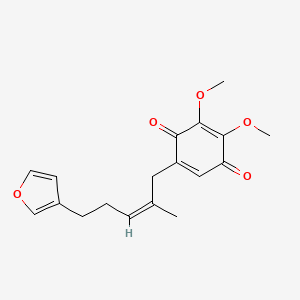
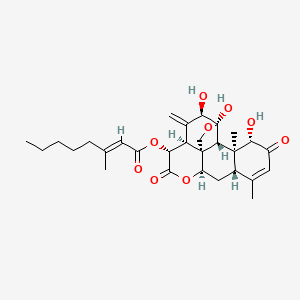

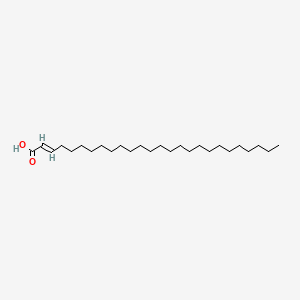
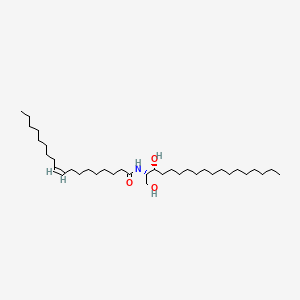

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)
